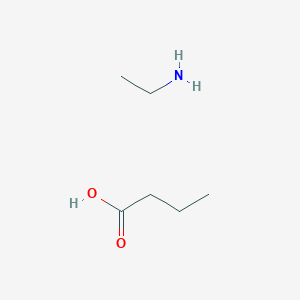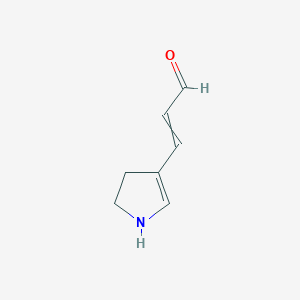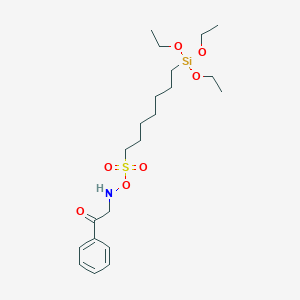
5-(Formyloxy)pentyl 4-formyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Formyloxy)pentyl 4-formyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Formyloxy)pentyl 4-formyl-1H-pyrrole-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of 5-formyl-1H-pyrrole-2-carboxylic acid with a suitable alcohol, such as pentanol, in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the ester linkage between the carboxylic acid and the alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Formyloxy)pentyl 4-formyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of amides or thioesters.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Amines, thiols, in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: 5-(Formyloxy)pentyl 4-carboxy-1H-pyrrole-2-carboxylate.
Reduction: 5-(Hydroxy)pentyl 4-formyl-1H-pyrrole-2-carboxylate.
Substitution: Corresponding amides or thioesters.
Aplicaciones Científicas De Investigación
5-(Formyloxy)pentyl 4-formyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Formyloxy)pentyl 4-formyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets and pathways. The formyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. Additionally, the pyrrole ring can undergo π-π stacking interactions with aromatic residues in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
5-Formyl-1H-pyrrole-2-carboxylic acid: A precursor in the synthesis of 5-(Formyloxy)pentyl 4-formyl-1H-pyrrole-2-carboxylate.
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Another pyrrole derivative with similar functional groups.
Ethyl 1H-pyrrole-2-carboxylate: A related ester with different substituents on the pyrrole ring.
Uniqueness
This compound is unique due to the presence of both formyl and ester groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Propiedades
Número CAS |
918625-11-3 |
|---|---|
Fórmula molecular |
C12H15NO5 |
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
5-formyloxypentyl 4-formyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H15NO5/c14-8-10-6-11(13-7-10)12(16)18-5-3-1-2-4-17-9-15/h6-9,13H,1-5H2 |
Clave InChI |
PRKCXKQSBYRVFW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=C1C=O)C(=O)OCCCCCOC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Dibenzo[b,d]furan-4-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14188382.png)
![5-(2-Methoxyethanesulfonyl)-3-[(propan-2-yl)oxy]-1,2,4-thiadiazole](/img/structure/B14188384.png)
![3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid](/img/structure/B14188385.png)

![2,4'-Dimethyl[1,1'-biphenyl]-4-ol](/img/structure/B14188388.png)

![1-[2-Hydroxy-3-(4-octylphenoxy)propyl]-1H-indole-5-carboxylic acid](/img/structure/B14188394.png)
![4-[Butyl(phenyl)amino]butanoic acid](/img/structure/B14188397.png)



![3-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14188433.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-3-iodo-1-(phenylsulfonyl)-](/img/structure/B14188435.png)

